2-(4-Benzylmorpholin-3-yl)ethan-1-ol

Description

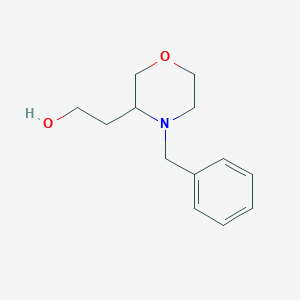

2-(4-Benzylmorpholin-3-yl)ethan-1-ol is a morpholine derivative featuring a benzyl group at the 4-position of the morpholine ring and an ethanol moiety at the 3-position. Morpholine derivatives are widely studied for their versatility in medicinal chemistry, catalysis, and material science due to their balanced lipophilicity, hydrogen-bonding capacity, and structural flexibility.

Properties

CAS No. |

917572-31-7 |

|---|---|

Molecular Formula |

C13H19NO2 |

Molecular Weight |

221.29 g/mol |

IUPAC Name |

2-[(3R)-4-benzylmorpholin-3-yl]ethanol |

InChI |

InChI=1S/C13H19NO2/c15-8-6-13-11-16-9-7-14(13)10-12-4-2-1-3-5-12/h1-5,13,15H,6-11H2/t13-/m1/s1 |

InChI Key |

ORVPSSNVIVQGDL-CYBMUJFWSA-N |

SMILES |

C1COCC(N1CC2=CC=CC=C2)CCO |

Isomeric SMILES |

C1COC[C@H](N1CC2=CC=CC=C2)CCO |

Canonical SMILES |

C1COCC(N1CC2=CC=CC=C2)CCO |

Origin of Product |

United States |

Biological Activity

2-(4-Benzylmorpholin-3-yl)ethan-1-ol, also known as a morpholine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound's structure, which includes a morpholine ring and a benzyl group, suggests various pharmacological properties that merit investigation.

The compound has the following chemical structure:

- IUPAC Name : this compound

- Molecular Formula : C12H17NO2

- CAS Number : 917572-31-7

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Morpholine derivatives are known to influence neurotransmitter systems and exhibit antimicrobial properties. The specific mechanisms include:

- Inhibition of Enzymatic Activity : Morpholine derivatives can modulate enzyme functions, potentially affecting metabolic pathways.

- Neurotransmitter Modulation : These compounds may interact with neurotransmitter receptors, influencing synaptic transmission and neuroprotection.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. A study highlighted its effectiveness against both Gram-positive and Gram-negative bacteria, including strains such as Staphylococcus aureus and Escherichia coli.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Acinetobacter baumannii | 16 µg/mL |

This table summarizes the MIC values that indicate the concentration required to inhibit bacterial growth effectively.

Neuroprotective Effects

In vitro studies have suggested that this compound may possess neuroprotective properties. It appears to reduce oxidative stress and apoptosis in neuronal cell lines, potentially offering therapeutic benefits in neurodegenerative diseases.

Study on Antimicrobial Efficacy

A recent study published in Organic Process Research & Development evaluated the antimicrobial efficacy of several morpholine derivatives, including this compound. The results demonstrated a strong correlation between structural modifications and antimicrobial activity, suggesting that the benzyl substitution enhances potency against specific bacterial strains .

Neuroprotective Mechanisms

Another investigation focused on the neuroprotective effects of this compound in models of oxidative stress. The findings indicated that treatment with this compound led to decreased levels of reactive oxygen species (ROS) and improved cell viability in neuronal cultures exposed to toxic agents .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize 2-(4-Benzylmorpholin-3-yl)ethan-1-ol, we compare it to five related morpholine and ethanolamine derivatives (Table 1). Key differences in functional groups, synthesis efficiency, and applications are highlighted.

Table 1: Comparison of this compound with Similar Compounds

Key Observations:

Structural Variations: The benzyl group in this compound distinguishes it from simpler analogs like 4-Phenylmorpholine (lacking the ethanol chain) and 2-(Ethyl(phenyl)amino)ethanol (lacking the morpholine ring). These differences influence solubility and binding interactions .

Synthesis Efficiency :

- While data for this compound are unavailable, 2-(4-Bromo-2-methoxyphenyl)ethan-1-ol demonstrates 92% yield with short reaction time, suggesting optimized conditions that could inspire analogous syntheses .

Applications: Morpholine derivatives like 4-Phenylmorpholine are pivotal in kinase inhibitor development, whereas ethanolamine analogs (e.g., 2-(Methyl(phenyl)amino)ethanol) are utilized in polymer chemistry. The target compound’s dual functionalization may bridge these domains .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.